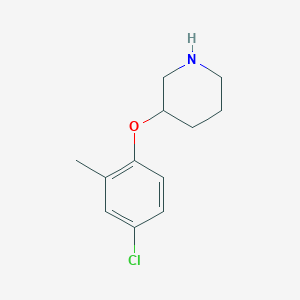
3-(4-Chloro-2-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methylphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-chloro-2-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine typically involves the reaction of 4-chloro-2-methylphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Chloro-2-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products Formed:
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine.
Piperidine: The parent compound of the piperidine derivatives.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness: this compound is unique due to the specific combination of the piperidine ring and the 4-chloro-2-methylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
954223-28-0 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
Clave InChI |
QUYTWEISIMZHED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



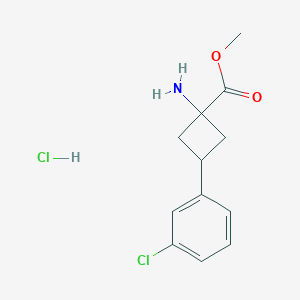

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
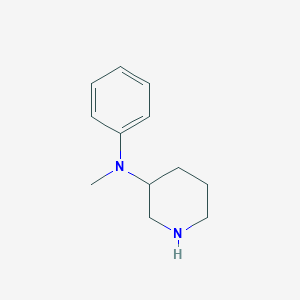


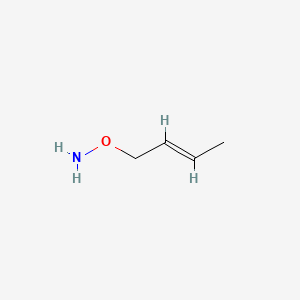
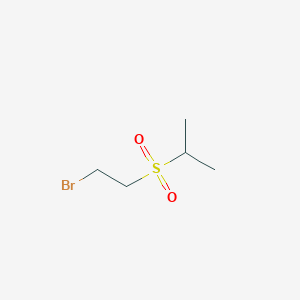
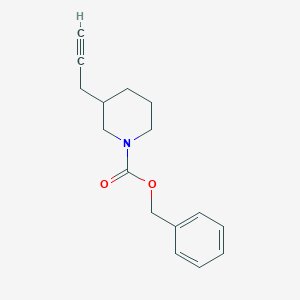

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)

